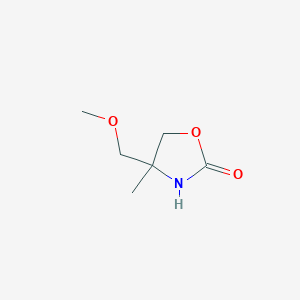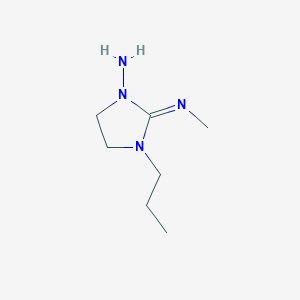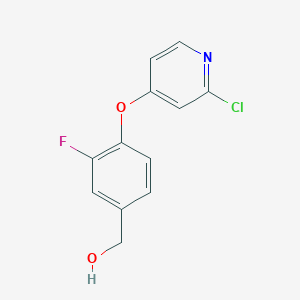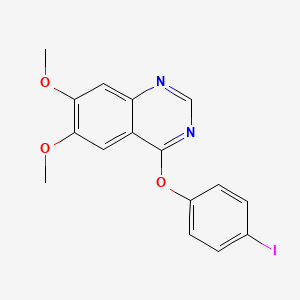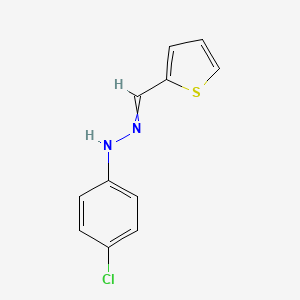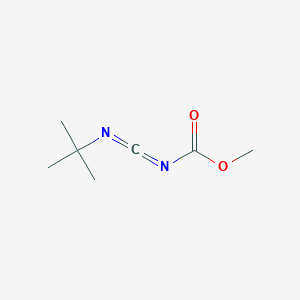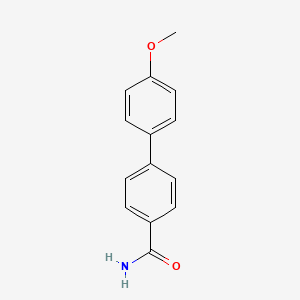
4-(4-Methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Methoxybiphenyl-4-carboxamide is an organic compound with the molecular formula C14H13NO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group (-OCH3) and a carboxamide group (-CONH2)
準備方法
Synthetic Routes and Reaction Conditions
4’-Methoxybiphenyl-4-carboxamide can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under inert conditions.
Another method involves the direct amidation of 4’-methoxybiphenyl-4-carboxylic acid with ammonia or an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .
Industrial Production Methods
Industrial production of 4’-Methoxybiphenyl-4-carboxamide may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of microwave-assisted synthesis can also enhance reaction rates and efficiency .
化学反応の分析
Types of Reactions
4’-Methoxybiphenyl-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4’-Hydroxybiphenyl-4-carboxamide.
Reduction: 4’-Methoxybiphenyl-4-amine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
4’-Methoxybiphenyl-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 4’-Methoxybiphenyl-4-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and carboxamide groups play crucial roles in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-Methoxybiphenyl: Lacks the carboxamide group, making it less polar and less reactive in certain chemical reactions.
4’-Methoxybiphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which affects its solubility and reactivity.
Uniqueness
4’-Methoxybiphenyl-4-carboxamide is unique due to the presence of both methoxy and carboxamide groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility in polar solvents and its ability to participate in hydrogen bonding, making it a versatile compound in various applications.
特性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H13NO2/c1-17-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(15)16/h2-9H,1H3,(H2,15,16) |
InChIキー |
DJRRMMDKXKYHCL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7-Dimethylbenzo[d]isoxazole](/img/structure/B8355014.png)
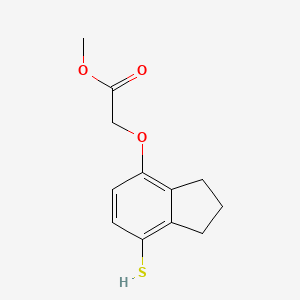
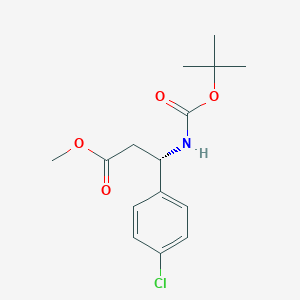
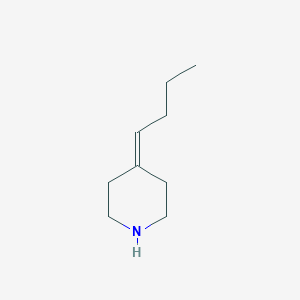
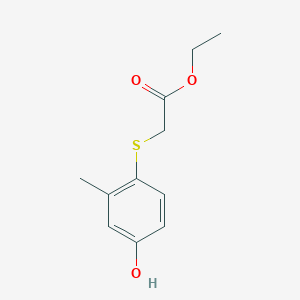
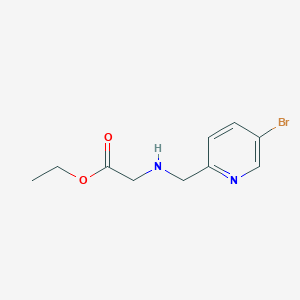
![3-Ethynyl-4-methoxybenzo[b]thiophene](/img/structure/B8355068.png)
![3-Aminonaphtho[2,3-c]thiophen-4(9h)-one](/img/structure/B8355070.png)
